molecular formula C9H8Cl2O B3049054 3-(2-Hydroxy-3,5-dichlorophenyl)prop-1-ene CAS No. 19182-95-7

3-(2-Hydroxy-3,5-dichlorophenyl)prop-1-ene

Cat. No. B3049054
CAS RN: 19182-95-7
M. Wt: 203.06 g/mol
InChI Key: TYKVJUNMBWBWHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-(2-Hydroxy-3,5-dichlorophenyl)prop-1-ene” has been reported in the literature. For instance, the formation of (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was achieved by the condensation of 1-(2-hydroxyphenyl)ethan-1-one and 2,6-dichlorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of “3-(2-Hydroxy-3,5-dichlorophenyl)prop-1-ene” can be inferred from its molecular formula C9H8Cl2O. It consists of a prop-1-ene group attached to a 2-hydroxy-3,5-dichlorophenyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Hydroxy-3,5-dichlorophenyl)prop-1-ene” are not available, studies on similar compounds suggest that they can undergo various reactions. For example, pinacol boronic esters, which are structurally related to our compound, have been reported to undergo catalytic protodeboronation .

properties

IUPAC Name

2,4-dichloro-6-prop-2-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-3-6-4-7(10)5-8(11)9(6)12/h2,4-5,12H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKVJUNMBWBWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493674
Record name 2,4-Dichloro-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxy-3,5-dichlorophenyl)prop-1-ene

CAS RN

19182-95-7
Record name 2,4-Dichloro-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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